molecular formula C7H11N5O3 B3197316 3-(3-Methyl-4-nitropyrazolyl)propanohydrazide CAS No. 1004644-57-8

3-(3-Methyl-4-nitropyrazolyl)propanohydrazide

Cat. No.: B3197316
CAS No.: 1004644-57-8
M. Wt: 213.19 g/mol
InChI Key: ZSTIMXOMZSIUMC-UHFFFAOYSA-N
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Description

3-(3-Methyl-4-nitropyrazolyl)propanohydrazide is a hydrazide derivative characterized by a pyrazole ring substituted with a methyl group at position 3 and a nitro group at position 4, linked to a propanohydrazide moiety. Hydrazides are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . Its synthesis typically involves condensation reactions between pyrazole derivatives and hydrazine hydrate, followed by functionalization to introduce substituents .

Properties

IUPAC Name

3-(3-methyl-4-nitropyrazol-1-yl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O3/c1-5-6(12(14)15)4-11(10-5)3-2-7(13)9-8/h4H,2-3,8H2,1H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTIMXOMZSIUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])CCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201204639
Record name 3-Methyl-4-nitro-1H-pyrazole-1-propanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201204639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004644-57-8
Record name 3-Methyl-4-nitro-1H-pyrazole-1-propanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004644-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-nitro-1H-pyrazole-1-propanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201204639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-4-nitropyrazolyl)propanohydrazide typically involves the reaction of 3-Methyl-4-nitropyrazole with propanohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-4-nitropyrazolyl)propanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(3-Methyl-4-aminopyrazolyl)propanohydrazide, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

3-(3-Methyl-4-nitropyrazolyl)propanohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methyl-4-nitropyrazolyl)propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the pyrazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural features, biological activities, physicochemical properties, and applications of 3-(3-Methyl-4-nitropyrazolyl)propanohydrazide and related analogs:

Compound Name Structural Features Biological Activities Physicochemical Properties Applications/Findings References
This compound 4-Nitro-3-methylpyrazole + propanohydrazide Presumed CYP inhibition (inferred from analogs) Moderate hydrophobicity; potential BBB permeability (structural analogy) Potential CNS-targeting drug candidate
Compound 1e (Schiff base derivative) Carbazolyl group + nitro substituent + propanohydrazide CYP1A2, CYP2C19 inhibition; high CNS/BBB permeability Violates Ghose/Egan hydrophobicity rules; good intestinal absorption Neurodegenerative disorder treatment candidate
14b (Thiazole derivative) 4-Phenylthiazole + 4-nitrophenyl substituent + propanohydrazide Antimicrobial activity; moderate enzyme inhibition LogP ~3.2; molecular weight ~471 g/mol Synthesized via hydrazone formation; tested in vitro
3-(Phenylamino)propanohydrazide Phenylamino group + propanohydrazide Precursor to oxadiazoles/thiazoles with antimicrobial activity Complies with Lipinski/VEBER rules; molecular weight 180 g/mol Used in heterocyclization reactions for bioactive derivatives
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanohydrazide 3,5-Dimethylpyrazole + propanohydrazide Irritant properties; no direct bioactivity reported Density 1.25 g/cm³; pKa 12.9; requires room-temperature storage Intermediate in synthetic chemistry
N’-(3-Nitro-5-methylpyrazolylpropanoyl)propanohydrazide Dual nitro-pyrazole groups + propanohydrazide High reactivity due to nitro groups Molecular weight 380.3 g/mol; polarizable structure Specialized applications in heterocyclic synthesis

Key Observations:

Structural Impact on Bioactivity: Nitro-substituted analogs (e.g., Compound 1e, 14b) exhibit stronger CYP inhibition and antimicrobial activity compared to non-nitrated derivatives . The nitro group enhances electrophilicity, facilitating interactions with enzyme active sites. Compounds with carbazole or thiazole moieties (e.g., Compound 1e, 14b) demonstrate superior CNS permeability, attributed to their planar aromatic systems and balanced hydrophobicity .

Physicochemical Properties: Compliance with drug-likeness rules varies. For instance, Compound 1e violates Ghose/Egan hydrophobicity criteria but retains good bioavailability due to favorable intestinal absorption . In contrast, 3-(phenylamino)propanohydrazide adheres to Lipinski/VEBER rules, making it a versatile scaffold . The nitro group in this compound may reduce aqueous solubility compared to hydroxyl- or methoxy-substituted analogs (e.g., 3-(4-hydroxyphenyl)propanohydrazide) .

Synthetic Pathways :

  • Most hydrazides are synthesized via hydrazine-mediated condensation (e.g., ). Nitropyrazole derivatives often require controlled nitration steps to avoid overfunctionalization .

Contradictions and Gaps: While nitro groups enhance bioactivity, they may also increase toxicity risks, as seen in irritant properties of dimethylpyrazole analogs . Limited data exist on the exact CYP inhibition profile of this compound, necessitating further enzymatic assays.

Biological Activity

3-(3-Methyl-4-nitropyrazolyl)propanohydrazide is a pyrazole derivative with significant potential in biological applications. This compound is characterized by its unique structure, which includes a nitro group and a hydrazide moiety, contributing to its diverse biological activities. Research has focused on its synthesis, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in binding affinity and specificity, potentially inhibiting enzyme activity by occupying the active site or interfering with substrate binding.

Potential Therapeutic Applications

Research indicates that this compound may have applications in various fields:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties, specifically through the inhibition of tumor cell proliferation.
  • Anti-inflammatory Effects : The compound is being investigated for its potential to reduce inflammation, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : There are indications that this compound may possess antimicrobial activity, which could be beneficial in developing new antibiotics.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds.

Compound Structure Biological Activity
3-Methyl-4-nitropyrazoleStructurePrecursor; limited direct biological activity
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N’-(2-nitrobenzylidene)propanohydrazideStructureSimilar structure; different substituents
This compoundStructureAnticancer, anti-inflammatory potential

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on cancer cell lines. The results demonstrated significant inhibition of cell proliferation in breast cancer cells, suggesting its potential as an anticancer agent. The mechanism involved apoptosis induction through caspase activation.

Case Study 2: Anti-inflammatory Effects

In another research project, the compound was tested for its anti-inflammatory properties using an animal model. Results indicated a marked reduction in inflammatory markers following treatment with this compound, supporting its potential use in managing inflammatory diseases.

Case Study 3: Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as a new antibiotic candidate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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